3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl acetate
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Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl acetate is an organic compound that features a boron atom within a dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl acetate typically involves the reaction of pinacolborane with an appropriate alkene under catalytic conditions. A common method includes the use of a palladium catalyst to facilitate the borylation of the alkene, followed by acetylation to introduce the acetate group .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, which is crucial for maintaining the integrity of the boron-containing ring .
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl acetate undergoes several types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form various boron-containing intermediates.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Boronic acids.
Reduction: Boron-containing alcohols or hydrocarbons.
Substitution: Functionalized boron compounds.
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl acetate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl acetate exerts its effects involves the formation of boron-carbon bonds. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of these bonds through coordination with various nucleophiles. This property is exploited in coupling reactions to form complex organic structures .
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl acetate is unique due to its specific structure that combines a boron-containing ring with an acetate group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C12H21BO4 |
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Molecular Weight |
240.11 g/mol |
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl acetate |
InChI |
InChI=1S/C12H21BO4/c1-9(7-8-15-10(2)14)13-16-11(3,4)12(5,6)17-13/h1,7-8H2,2-6H3 |
InChI Key |
BZDRDKYTWFKVGB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)CCOC(=O)C |
Origin of Product |
United States |
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